molecular formula C14H15FN2O2S B2417976 8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one CAS No. 2320213-84-9

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one

Cat. No. B2417976
CAS RN: 2320213-84-9
M. Wt: 294.34
InChI Key: KWOTTYDYXZBMIS-UHFFFAOYSA-N
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Description

8-fluoro-2-(methylthio)-3-((tetrahydrofuran-2-yl)methyl)quinazolin-4(3H)-one is a synthetic compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

  • Fluorine-substituted quinazolinone derivatives have been synthesized through Michael addition reactions, showing significant improvements in solubility and potential for inhibitory effects on LPS-induced NO secretion, suggesting anti-inflammatory activities (Sun et al., 2019).
  • The synthesis of 2-methylthio-4-phenylamino-6,7,8-trifluoro-3H-quinazolin-4-one through intramolecular cyclizations and its antiviral activity against viruses like monkeypox and ectromelia virus indicate the compound's potential in antiviral research (Lipunova et al., 2012).

Chiral Compounds and Steric Discrimination

  • The existence of N-aryl axially chiral compounds with an ortho-fluoro group, which include 2-alkyl-3-(2-fluorophenyl)quinazolin-4-ones, highlights the role of fluorine atoms in steric discrimination and chiral stability, offering insights into the synthesis of enantiomerically pure compounds for potential pharmacological applications (Iida et al., 2019).

Antimicrobial and Antitumor Activities

  • The antimicrobial and antitumor activities of quinazolin-4-one derivatives, including those with fluorine and methylthio groups, have been explored, indicating their potential as a scaffold for developing new therapeutic agents. These derivatives exhibit significant antibacterial, antifungal, and antitumor effects, showcasing their versatility in medicinal chemistry (Geesi et al., 2020).

Fluorescent Sensors and Photophysical Properties

  • Novel fluorescing dyes based on the quinoline skeleton, including modifications with fluorophenyl groups, have been developed as sensors for the fluorescence detection of inorganic cations, demonstrating the utility of fluorine-substituted quinazolinones in materials science and analytical chemistry (Mac et al., 2010).

properties

IUPAC Name

8-fluoro-2-methylsulfanyl-3-(oxolan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-20-14-16-12-10(5-2-6-11(12)15)13(18)17(14)8-9-4-3-7-19-9/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOTTYDYXZBMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC=C2F)C(=O)N1CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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